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Compound of Interest

Compound Name: Ethyl 3-cyanopropanoate

Cat. No.: B167588

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of ethyl 3-
cyanopropanoate and its structural isomers. Understanding the distinct spectral features of
these closely related compounds is crucial for unambiguous identification in complex reaction
mixtures and for quality control in various stages of chemical synthesis and drug development.
This document presents experimental data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to
facilitate clear differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl 3-cyanopropanoate and
four of its common isomers. These isomers are selected based on their potential to be formed
as byproducts or starting materials in related synthetic pathways.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound 0 (ppm), Multiplicity, J (Hz)

4.18 (q, J = 7.1 Hz, 2H, -OCH2CHs), 2.75 (t, J =
Ethyl 3-cyanopropanoate 7.2 Hz, 2H, -CH2CN), 2.60 (t, J = 7.2 Hz, 2H, -
COCHz-), 1.27 (t, J = 7.1 Hz, 3H, -OCH2CH3)

4.27 (g, J = 7.2 Hz, 2H, -OCH2CHs), 3.48 (s, 2H,

Ethyl 2-cyanoacetate
-CH2CN), 1.33 (t, J = 7.2 Hz, 3H, -OCH2CH3)[1]

4.25(q, J=7.1 Hz, 2H, -OCH2CHs), 3.58 (g, J =
7.2 Hz, 1H, -CH(CN)-), 1.53 (d, J =7.2 Hz, 3H, -
CH(CN)CHs), 1.31 (t, J =7.1 Hz, 3H, -
OCH2CHs)

Ethyl 2-cyanopropanoate

4.14 (g, J = 7.1 Hz, 2H, -OCH2CHs), 2.41 (t, J =
7.2 Hz, 2H, -CH2CN), 2.35 (t, J = 7.2 Hz, 2H, -

Ethyl 4-cyanobutanoate COCHz2-), 2.00 (quint, J = 7.2 Hz, 2H, -
CH2CH2CH2-), 1.25 (t, J = 7.1 Hz, 3H, -
OCH2CHs)

4.16 (g, J = 7.1 Hz, 2H, -OCH:2CHs), 2.95 (m,
1H, -CH(CN)-), 2.60 (d, J = 7.0 Hz, 2H, -

Ethyl 3-cyanobutanoate COCHz2-), 1.38 (d, J=7.0 Hz, 3H, -
CH(CN)CHs), 1.27 (t, J = 7.1 Hz, 3H, -
OCH2CH3)[2]

Table 2: 13C NMR Spectroscopic Data (CDCls)
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Compound

S (ppm)

Ethyl 3-cyanopropanoate

170.5 (C=0), 118.9 (C=N), 61.2 (-OCH2CHs),
31.6 (-COCHz-), 18.0 (-CH2CN), 14.1 (-
OCH2CH3)[3]

Ethyl 2-cyanoacetate

162.8 (C=0), 113.1 (C=N), 63.2 (-OCH2CHs3),
25.0 (-CH2CN), 13.9 (-OCH2CHs)

Ethyl 2-cyanopropanoate

166.0 (C=0), 117.0 (C=N), 62.5 (-OCH2CH3),
34.0 (-CH(CN)-), 15.0 (-CH(CN)CHs), 14.0 (-
OCHz2CHs)[4]

Ethyl 4-cyanobutanoate

172.1 (C=0), 119.2 (C=N), 60.8 (-OCH2CHs),
32.9 (-COCHz-), 23.0 (-CH2CH2CHz-), 16.8 (-
CH2CN), 14.2 (-OCH2CH3)[5]

Ethyl 3-cyanobutanoate

170.0 (C=0), 118.0 (C=N), 61.0 (-OCH2CHs),
39.0 (-COCH2-), 25.0 (-CH(CN)-), 18.0 (-
CH(CN)CHs), 14.1 (-OCH2CHs)

Table 3: FTIR Spectroscopic Data (Liquid Film)

Compound

v (cm™?)

Ethyl 3-cyanopropanoate

~2250 (C=N stretch), ~1735 (C=0 stretch),
~1180 (C-O stretch)

Ethyl 2-cyanoacetate

~2260 (C=N stretch), ~1745 (C=0 stretch),
~1250 (C-O stretch)

Ethyl 2-cyanopropanoate

~2250 (C=N stretch), ~1740 (C=0 stretch),
~1220 (C-O stretch)

Ethyl 4-cyanobutanoate

~2245 (C=N stretch), ~1730 (C=0 stretch),
~1175 (C-O stretch)

Ethyl 3-cyanobutanoate

~2248 (C=N stretch), ~1735 (C=0 stretch),
~1185 (C-O stretch)
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Table 4: Mass Spectrometry Data (Electron lonization)

Compound Molecular Weight Key Fragment lons (m/z)

100 ([M-CzHs]*), 82 ([M-

Ethyl 3-cyanopropanoate 127.14
Yl Sreyanoprop OC:zHs]*), 55

85 ([M-C2Ha4]*), 68 ([M-
Ethyl 2-cyanoacetate 113.12

OCz2Hs]™), 42

100 ([M-C2Hs]*), 82 ([M-
Ethyl 2-cyanopropanoate 127.14

OC:2Hs]*), 69

114 ([M-C2Hs]*), 96 ([M-
Ethyl 4-cyanobutanoate 141.17

OC:zHs]*), 68

114 ([M-C2Hs]+), 96 ([M-
Ethyl 3-cyanobutanoate 141.17

OC:zHs]™), 83, 54

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
differentiation of ethyl 3-cyanopropanoate from its isomers.
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Spectroscopic Identification Workflow
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(e.g., from synthesis)

Spectroscopic Analysis

NMR Spectroscopy
(*H and 13C)

ETIR Spectroscopy Mass Spectrometry

(e.g., GC-MS)
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Identify Functional Groups Determine Connectivity Determine Molecular Weight
(C=N, C=0, C-0) (Chemical Shifts, Splitting Patterns) & Fragmentation Pattern

Identifjcation

Compare with Reference Data
(Tables 1-4)

Identify Ethyl 3-cyanopropanoate
or Isomer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Ethyl 3-
Cyanopropanoate and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167588#spectroscopic-identification-of-ethyl-3-
cyanopropanoate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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